molecular formula C8H8N4O2 B14729225 (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate CAS No. 5334-55-4

(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate

Cat. No.: B14729225
CAS No.: 5334-55-4
M. Wt: 192.17 g/mol
InChI Key: UJSFCVIMPYDMSX-UHFFFAOYSA-N
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Description

(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and an acetate group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction typically requires refluxing the mixture in ethanol for several hours to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyrimidine analogs.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine N-oxides, while reduction can produce dihydropyrazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease pathways . The compound can bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and acetate groups enhances its stability and bioactivity compared to other pyrazolopyrimidine derivatives.

Properties

CAS No.

5334-55-4

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

(1-methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate

InChI

InChI=1S/C8H8N4O2/c1-5(13)14-8-6-3-11-12(2)7(6)9-4-10-8/h3-4H,1-2H3

InChI Key

UJSFCVIMPYDMSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=NC2=C1C=NN2C

Origin of Product

United States

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